![molecular formula C11H8N2S B2699478 3-(1-benzothiophen-2-yl)-1H-pyrazole CAS No. 1007073-82-6](/img/structure/B2699478.png)
3-(1-benzothiophen-2-yl)-1H-pyrazole
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Overview
Description
Scientific Research Applications
Serotonin Receptor Research
The compound has been used in the study of serotonin receptors, specifically the 5-HT1A receptor . The influence of arylpiperazine moiety and benzo [b]thiophene ring substitutions on binding affinity was studied . A promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Antimicrobial Activity
A chalcone derivative of the compound, (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one, has been synthesized and tested for antimicrobial activity . The compound was found to be effective against eight kinds of bacteria .
Antiparasitic Activity
The same chalcone derivative was also tested for antiparasitic activity, specifically against Leishmania major . It was found to have a MIC (minimum inhibitory concentration) of 5000 μg/mL .
Synthesis and Characterization
The compound has been synthesized and characterized using IR, NMR, and LC-MS/MS empirical methods . This research can provide valuable information for further studies and applications of the compound.
Docking Studies
Docking studies have been conducted to understand the interactions of the compound with biological targets . These studies can provide insights into the compound’s potential therapeutic applications.
Pharmacological Applications
The compound has been mentioned as having important pharmacological applications . While the specific applications are not detailed in the source, this suggests that the compound could have a wide range of uses in the field of pharmacology.
Safety and Hazards
properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-4-10-8(3-1)7-11(14-10)9-5-6-12-13-9/h1-7H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMXFAUOPSBJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzothiophen-2-yl)-1H-pyrazole |
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